molecular formula C17H19ClN2O2S B2487641 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride CAS No. 1707367-92-7

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride

Cat. No.: B2487641
CAS No.: 1707367-92-7
M. Wt: 350.86
InChI Key: ZIDKMOPGYLNYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Sulfonylation: The indole core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amination: The sulfonylated indole is then reacted with ethylene diamine to introduce the ethan-1-amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-(Methylsulfonyl)benzyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
  • (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride is unique due to its specific indole core structure and the presence of the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S.ClH/c1-13-2-6-16(7-3-13)22(20,21)19-11-9-15-5-4-14(8-10-18)12-17(15)19;/h2-7,9,11-12H,8,10,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDKMOPGYLNYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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